2-(1-Piperazinyl)quinoline dimaleate
2-(1-Piperazinyl)quinoline dimaleate
Selective 5-HT3 receptor agonist. Also displays antagonist activity at peripheral 5-HT3 receptors. [3H]-Quipazine labels 5-HT3 sites in the cortical membranes.
Brand Name:
Vulcanchem
CAS No.:
150323-78-7
VCID:
VC0004200
InChI:
InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES:
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C21H23N3O8
Molecular Weight:
445.4 g/mol
2-(1-Piperazinyl)quinoline dimaleate
CAS No.: 150323-78-7
Inhibitors
VCID: VC0004200
Molecular Formula: C21H23N3O8
Molecular Weight: 445.4 g/mol
CAS No. | 150323-78-7 |
---|---|
Product Name | 2-(1-Piperazinyl)quinoline dimaleate |
Molecular Formula | C21H23N3O8 |
Molecular Weight | 445.4 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline |
Standard InChI | InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Standard InChIKey | VAOSOCRJSSWBEQ-SPIKMXEPSA-N |
Isomeric SMILES | C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Description | Selective 5-HT3 receptor agonist. Also displays antagonist activity at peripheral 5-HT3 receptors. [3H]-Quipazine labels 5-HT3 sites in the cortical membranes. |
Synonyms | 2-(1-Piperazinyl)quinoline dimaleate |
PubChem Compound | 6420043 |
Last Modified | Nov 11 2021 |
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